molecular formula C17H12ClF3N2O3 B2757526 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide CAS No. 902253-37-6

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide

Cat. No. B2757526
CAS RN: 902253-37-6
M. Wt: 384.74
InChI Key: NMAIPCTZSUVRQD-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H12ClF3N2O3 and its molecular weight is 384.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antinociceptive Activity

One significant research application of derivatives similar to 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is in the synthesis and evaluation of antinociceptive activities. In a study, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were synthesized, and their chemical structures were elucidated using IR and 1H-NMR spectral data. These compounds were tested for antinociceptive activity using various methods, revealing that some derivatives significantly outperformed standard drugs like dipyrone and aspirin in all tests (Önkol et al., 2004).

Microwave-Assisted Synthesis

Another application involves the microwave-assisted synthesis of propanamide derivatives. A study reported a new method for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via microwave irradiation. This process allowed for the rapid synthesis of these compounds, which could be valuable in medicinal chemistry for creating diverse libraries of potential therapeutic agents (Tan, Lim, & Dolzhenko, 2017).

Synthesis and Biological Activity

The creation and biological evaluation of compounds containing the benzoxazolon propanamide structure have also been explored for their potential antibacterial and antifungal properties. A study focused on synthesizing a series of novel triazole compounds incorporating a thiazole moiety, demonstrating their fungicidal activities. This research highlights the potential for such compounds in developing new antimicrobial agents (Xu et al., 2005).

Insecticidal Activity

Modifications to the methylene group of N-(Isothiazol-5-yl)phenylacetamides, a structure related to the chemical , have been shown to retain efficacy as broad-spectrum insecticides. This suggests potential applications in agriculture for controlling pest populations, highlighting the versatility of this chemical framework (Samaritoni et al., 1999).

Anticancer Potential

Further research has explored the anticancer potential of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety. These compounds exhibited significant inhibitory activity against Hepatocellular carcinoma cell lines, indicating the potential of such structures in cancer chemotherapy (Gomha et al., 2017).

properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O3/c18-10-5-6-14-13(9-10)23(16(25)26-14)8-7-15(24)22-12-4-2-1-3-11(12)17(19,20)21/h1-6,9H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAIPCTZSUVRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.